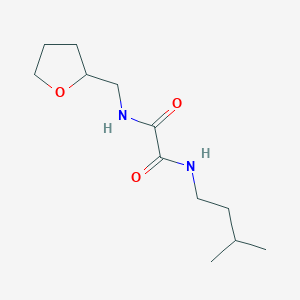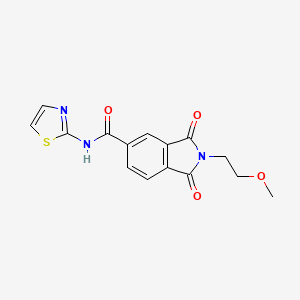
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAN-67 is a member of the enyne class of compounds, which are characterized by a triple bond and a double bond in the same molecule. TAN-67 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride is complex and involves multiple targets in the brain and nervous system. This compound has been shown to interact with several different receptors, including the mu-opioid receptor, the delta-opioid receptor, and the kappa-opioid receptor. This compound has also been shown to interact with the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and reward.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, which are mediated by its interactions with various receptors and transporters in the brain and nervous system. This compound has been shown to have potent analgesic effects, which are mediated by its interactions with the mu-opioid receptor. This compound has also been shown to reduce the reinforcing properties of drugs of abuse, which may be due to its interactions with the dopamine transporter and the kappa-opioid receptor. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its interactions with the serotonin transporter.
实验室实验的优点和局限性
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its well-characterized mechanism of action, and its ability to be synthesized in high yields and purity. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
未来方向
There are several future directions for research on 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, including the development of new analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its interactions with receptors and transporters, and the evaluation of its potential therapeutic applications in humans. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
合成方法
The synthesis of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride involves several steps, including the reaction of 2-methyl-3-phenyl-5-heptyne-3-ol with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The synthesis of this compound has been optimized to produce high yields of pure product, and the compound has been extensively characterized using a variety of analytical techniques.
科学研究应用
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. This compound has been shown to have potent analgesic effects in animal models, and it has also been shown to reduce the reinforcing properties of drugs of abuse, such as cocaine and morphine. This compound has also been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
2-methyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-16(2)18(20,17-10-4-3-5-11-17)12-6-7-13-19-14-8-9-15-19;/h3-5,10-11,16,20H,8-9,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFYDPBGJIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#CCN1CCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)
![[1-(4-methylphenyl)-3-buten-1-yl][4-(4-{[1-(4-methylphenyl)-3-buten-1-yl]amino}benzyl)phenyl]amine dihydrochloride](/img/structure/B5160829.png)
![2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5160835.png)
![9-(4-methoxyphenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5160840.png)
![methyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5160848.png)
![2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5160850.png)
![1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5160858.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-phenylpiperazine](/img/structure/B5160866.png)